![molecular formula C10H22N2O2 B6352317 Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate CAS No. 1154386-40-9](/img/structure/B6352317.png)

Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

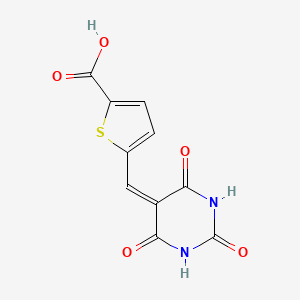

DMAB can be synthesized through a variety of methods, including the reaction of butyric anhydride with dimethylamine in the presence of a catalyst, such as triethylamine or p-toluenesulfonic acid. The resulting product is then treated with HCl, and the DMAB is extracted with an organic solvent. DMAB can also be synthesized through the reaction of butanoic acid with dimethylamine and an alkylating agent, such as methyl iodide or dimethyl sulfate.Molecular Structure Analysis

The molecular formula of DMAB is C10H22N2O2 and it has a molecular weight of 202.29 g/mol. The IUPAC name for this compound is methyl 3-[3-(dimethylamino)propylamino]butanoate.Chemical Reactions Analysis

DMAB was used in the synthesis of lithium enolate via reaction with lithium diisopropylamide .Physical And Chemical Properties Analysis

DMAB is a colorless liquid with a boiling point of 176-179°C and a melting point of -30°C. The compound is soluble in organic solvents, such as ethanol, acetone, and chloroform, but insoluble in water. DMAB is a basic compound, and its pKa value is reported to be 9.15, indicating that it is a weaker base than other tertiary amines.作用機序

Mode of Action

Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate is a highly reactive compound that can undergo radical polymerization and cross-linking reactions . The presence of the dimethylamino group (-N(CH3)2) provides pH responsiveness and hydrophilicity to the resulting polymers .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other reactive molecules can affect the compound’s reactivity and the nature of the polymers it forms.

実験室実験の利点と制限

The main advantage of using Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate in laboratory experiments is its low cost and availability. It is also relatively easy to handle and store, and is relatively non-toxic. However, it is important to note that this compound is a hazardous waste, and should be handled and disposed of in accordance with local regulations.

将来の方向性

For research involving Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate include the development of more efficient and cost-effective synthesis methods, as well as the development of novel applications of this compound in the synthesis of organic compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its environmental impact. Finally, research should be conducted to develop methods for the safe disposal of this compound, as it is classified as a hazardous waste.

合成法

Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate can be synthesized by the reaction of dimethylamine with 1,3-butanediol in the presence of a suitable catalyst, such as sodium hydroxide. The reaction is carried out at elevated temperatures and pressures, and the product is isolated by distillation.

科学的研究の応用

Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate is widely used in scientific research, particularly in the synthesis of organic compounds. It is used in the preparation of a variety of polymers, and is also used in the synthesis of a variety of pharmaceuticals and agrochemicals. It is also used in the synthesis of other organic compounds, such as surfactants and dyes.

Safety and Hazards

特性

IUPAC Name |

methyl 3-[3-(dimethylamino)propylamino]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-9(8-10(13)14-4)11-6-5-7-12(2)3/h9,11H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGXXOWZXNYRRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)NCCCN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6352252.png)

![[(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B6352275.png)

![t-Butyl 4-[(Z)-(cyanoimino)(methylthio)methyl]piperazine-1-carboxylate](/img/structure/B6352278.png)

![tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate](/img/structure/B6352279.png)

![Methyl 3-[(thiophen-2-ylmethyl)amino]butanoate](/img/structure/B6352287.png)

![Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate](/img/structure/B6352297.png)

![Methyl 3-[(pyridin-3-ylmethyl)amino]butanoate](/img/structure/B6352299.png)

![Methyl 3-[(3-ethoxypropyl)amino]butanoate](/img/structure/B6352309.png)

![Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate](/img/structure/B6352313.png)

![Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate](/img/structure/B6352321.png)

![Methyl 3-[(3-methylbutyl)amino]butanoate](/img/structure/B6352328.png)